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Compound of Interest

Compound Name: Benzyl isocyanate

Cat. No.: B3422438 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for benzyl
isocyanate (C₈H₇NO), a key reagent in synthetic organic chemistry. The document presents

nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a clear,

tabular format for easy reference and comparison. Detailed, representative experimental

protocols for acquiring such spectra are also provided to assist researchers in their laboratory

work.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic

compounds. Below are the ¹H and ¹³C NMR data for benzyl isocyanate, typically recorded in

deuterated chloroform (CDCl₃).

¹H NMR Spectroscopic Data
Table 1: ¹H NMR Chemical Shifts and Multiplicities for Benzyl Isocyanate
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Chemical Shift (δ)
ppm

Multiplicity Number of Protons Assignment

~7.35 Multiplet 5H
Aromatic protons

(C₆H₅)

~4.45 Singlet 2H
Methylene protons (-

CH₂-)

Data sourced from SpectraBase.[1]

¹³C NMR Spectroscopic Data
Table 2: ¹³C NMR Chemical Shifts for Benzyl Isocyanate

Chemical Shift (δ) ppm Assignment

~135 Aromatic C (quaternary)

~129 Aromatic CH

~128 Aromatic CH

~127 Aromatic CH

~125 Isocyanate C (-NCO)

~47 Methylene C (-CH₂)

Data sourced from PubChem and other databases.[2]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of benzyl isocyanate is characterized by a strong absorption band for the

isocyanate group.

Table 3: Characteristic IR Absorption Bands for Benzyl Isocyanate
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Wavenumber (cm⁻¹) Intensity
Functional Group
Assignment

~2250 Strong, Sharp
Asymmetric stretch of the

isocyanate group (-N=C=O)

~3030 Medium Aromatic C-H stretch

~1600, ~1500, ~1450 Medium to Weak
Aromatic C=C stretching

vibrations

~1420 Medium CH₂ scissoring

~740, ~700 Strong
C-H out-of-plane bending for a

monosubstituted benzene ring

Data sourced from the NIST WebBook and PubChem.[2][3]

Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular

weight and fragmentation pattern of a compound, aiding in its identification.

Table 4: Major Fragments in the Electron Ionization Mass Spectrum of Benzyl Isocyanate

Mass-to-Charge Ratio
(m/z)

Relative Intensity Proposed Fragment Ion

133 Moderate [C₈H₇NO]⁺˙ (Molecular Ion)

91 High [C₇H₇]⁺ (Tropylium ion)

65 Moderate [C₅H₅]⁺

Data sourced from the NIST Mass Spectrometry Data Center.[3]

Experimental Protocols
The following sections outline typical experimental procedures for acquiring the spectroscopic

data presented above. It is important to note that these are generalized protocols, and specific
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instrument parameters may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR

Sample Preparation: A sample of benzyl isocyanate (typically 5-20 mg for ¹H NMR and 20-

100 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of deuterated chloroform

(CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard (0

ppm). The solution is then transferred to a 5 mm NMR tube.

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker, JEOL) operating at a

field strength of 300-600 MHz for ¹H nuclei is typically used.

¹H NMR Acquisition Parameters:

Pulse Sequence: A standard single-pulse sequence is used.

Number of Scans: 8 to 16 scans are typically acquired to achieve a good signal-to-noise

ratio.

Relaxation Delay: A relaxation delay of 1-5 seconds is set between scans.

Spectral Width: A spectral width of approximately 12-16 ppm is used.

¹³C NMR Acquisition Parameters:

Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum to

singlets for each unique carbon.

Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is required due to

the low natural abundance of the ¹³C isotope.

Relaxation Delay: A relaxation delay of 2-5 seconds is common.

Spectral Width: A spectral width of approximately 0-220 ppm is used.
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Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, and the

resulting spectrum is phase- and baseline-corrected. The chemical shifts are referenced to

the TMS signal at 0 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (Neat Liquid): A single drop of neat benzyl isocyanate is placed directly

onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory or between two

salt plates (e.g., NaCl or KBr).

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer (e.g., Bruker Tensor 27

FT-IR) is used.[2]

Acquisition Parameters:

Spectral Range: The spectrum is typically recorded in the mid-infrared range, from 4000 to

400 cm⁻¹.

Resolution: A resolution of 4 cm⁻¹ is commonly used.

Number of Scans: 16 to 32 scans are co-added to improve the signal-to-noise ratio.

Data Processing: A background spectrum of the clean ATR crystal or salt plates is first

recorded and automatically subtracted from the sample spectrum. The resulting spectrum is

typically displayed in terms of transmittance or absorbance.

Electron Ionization Mass Spectrometry (EI-MS)
Sample Introduction: A small amount of benzyl isocyanate is introduced into the mass

spectrometer, often via a Gas Chromatography (GC) system for separation and purification,

or by a direct insertion probe. The sample is vaporized in the ion source.

Instrumentation: A mass spectrometer equipped with an electron ionization source is used.

Ionization Parameters:

Electron Energy: The sample molecules in the gas phase are bombarded with electrons

having a standard energy of 70 electron volts (eV).[4]
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Ion Source Temperature: The ion source is typically maintained at a temperature between

150-250 °C.

Mass Analysis: The resulting positively charged ions (the molecular ion and various fragment

ions) are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass

analyzer (e.g., quadrupole, time-of-flight).

Data Acquisition: The detector records the abundance of each ion, and a mass spectrum is

generated, plotting relative intensity versus m/z.

Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical

compound like benzyl isocyanate.
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Caption: Workflow of Spectroscopic Analysis.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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